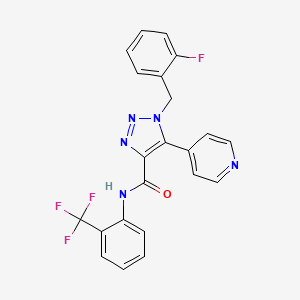

1-(2-fluorobenzyl)-5-(pyridin-4-yl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Fluorobenzyl)-5-(pyridin-4-yl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorobenzyl)-5-(pyridin-4-yl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Introduction of the Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with a suitable nucleophile.

Attachment of the Pyridinyl and Trifluoromethylphenyl Groups: These groups are usually introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:

Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.

Catalysis: Employing catalysts to lower reaction temperatures and increase selectivity.

Green Chemistry Principles: Minimizing waste and using environmentally benign solvents and reagents.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the benzyl position.

Reduction: Reduction reactions can modify the triazole ring or the nitro groups if present.

Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, or sulfonating agents.

Major Products:

Oxidation Products: May include triazole N-oxides or benzyl alcohol derivatives.

Reduction Products: Could be triazole hydrogenated derivatives.

Substitution Products: Various substituted aromatic derivatives depending on the reagents used.

Chemistry:

Catalysis: The compound can serve as a ligand in metal-catalyzed reactions.

Material Science: Potential use in the development of new materials with specific electronic properties.

Biology:

Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Protein Binding Studies: Useful in studying protein-ligand interactions.

Medicine:

Drug Development:

Diagnostic Agents: Could be used in the development of diagnostic tools due to its unique chemical properties.

Industry:

Agriculture: Potential use as a pesticide or herbicide.

Polymer Science: May be used in the synthesis of polymers with specific characteristics.

Mecanismo De Acción

The mechanism of action of 1-(2-fluorobenzyl)-5-(pyridin-4-yl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or proteins that the compound binds to, altering their function.

Pathways Involved: The binding of the compound to its target can initiate or inhibit biochemical pathways, leading to the desired biological effect.

Comparación Con Compuestos Similares

1,2,3-Triazole Derivatives: Compounds like 1-(2-chlorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide.

Fluorobenzyl Compounds: Such as 1-(2-fluorobenzyl)-1H-1,2,3-triazole derivatives.

Uniqueness:

Structural Features: The combination of fluorobenzyl, pyridinyl, and trifluoromethylphenyl groups in a single molecule is unique.

Biological Activity: The specific arrangement of these groups can result in unique biological activities not seen in other similar compounds.

This detailed overview provides a comprehensive understanding of 1-(2-fluorobenzyl)-5-(pyridin-4-yl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

The compound 1-(2-fluorobenzyl)-5-(pyridin-4-yl)-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a triazole ring which is crucial for its biological activity. The presence of fluorine and trifluoromethyl groups enhances its lipophilicity and can influence its interaction with biological targets.

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The compound exhibits significant antifungal activity against various fungal strains. Research indicates that triazole derivatives can inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis in fungi. This inhibition leads to increased membrane permeability and ultimately fungal cell death .

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of triazole derivatives. For instance, compounds similar to the one have shown effectiveness against viruses such as hepatitis C by inhibiting viral replication . The mechanism often involves interference with viral protein synthesis or replication processes.

Antidiabetic Activity

Research has also explored the antidiabetic effects of triazole compounds. These compounds may enhance insulin sensitivity and glucose uptake in cells, thus contributing to improved glycemic control in diabetic models .

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound likely inhibits specific enzymes involved in critical metabolic pathways, such as CYP51 in fungi and key enzymes in viral replication.

- Cell Membrane Disruption : By affecting ergosterol synthesis, the compound alters fungal cell membrane integrity.

- Receptor Modulation : It may interact with various receptors involved in glucose metabolism, thereby exerting antidiabetic effects.

Study 1: Antifungal Efficacy

In a study assessing antifungal efficacy, derivatives of triazole were tested against Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) of 12.5 μg/mL, indicating potent antifungal activity compared to standard treatments .

Study 2: Antiviral Properties

A recent investigation into antiviral activities revealed that similar triazole compounds inhibited hepatitis C virus replication with an EC50 value of 0.03 nM, showcasing their potential as antiviral agents .

Data Table: Biological Activities

Propiedades

IUPAC Name |

1-[(2-fluorophenyl)methyl]-5-pyridin-4-yl-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F4N5O/c23-17-7-3-1-5-15(17)13-31-20(14-9-11-27-12-10-14)19(29-30-31)21(32)28-18-8-4-2-6-16(18)22(24,25)26/h1-12H,13H2,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPNSTWZJYWEFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=NC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F4N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.